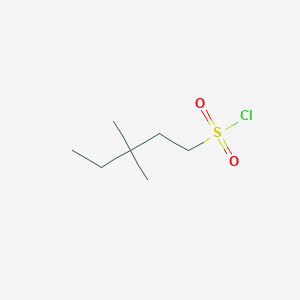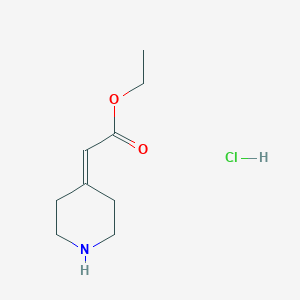![molecular formula C9H11N5 B1435880 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine CAS No. 2097937-27-2](/img/structure/B1435880.png)
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
描述
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is a heterocyclic compound that features both pyrazine and imidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties .
作用机制
Target of Action
The primary target of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is Phosphatidylinositol-3-kinases (PI3K) . PI3K are lipid kinases that catalyze the phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate) . This compound has been shown to act against the human PI3Kα active site .
Mode of Action
The compound interacts with its target, PI3K, leading to the phosphorylation of Akt, a serine/threonine kinase . This interaction results in the regulation of various cellular functions including cell proliferation, growth, and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . This pathway plays a crucial role in regulating cell survival and apoptosis. The compound’s interaction with PI3K leads to the generation of PIP3, which in turn leads to the phosphorylation of Akt .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of cell differentiation . This is achieved through its interaction with PI3K and subsequent effects on the PI3K/Akt pathway . The compound has demonstrated cytotoxicity against cancer cell lines such as MCF-7 and HeLa .
生化分析
Biochemical Properties
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphatidylinositol-3-kinases (PI3K), which are involved in cell signaling pathways . The interaction with PI3K leads to the phosphorylation of phosphatidylinositol 4,5-diphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3), a crucial step in cell proliferation and survival . Additionally, this compound has been observed to bind with various proteins, potentially altering their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K leads to the activation of the Akt signaling pathway, which promotes cell growth and survival . Furthermore, this compound has been shown to affect gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis . These changes in gene expression can lead to significant alterations in cellular metabolism, impacting processes such as glucose uptake and lipid synthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent modulation of their activity. This compound binds to the active site of PI3K, inhibiting its activity and preventing the phosphorylation of PIP2 . This inhibition leads to a decrease in PIP3 levels, ultimately affecting downstream signaling pathways such as the Akt pathway. Additionally, this compound can act as an allosteric modulator for certain proteins, altering their conformation and activity without directly binding to the active site . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of PI3K activity, resulting in prolonged effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit PI3K activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage . Threshold effects have also been noted, with a specific dosage range required to achieve optimal inhibition of PI3K activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PI3K . This compound affects metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism . For instance, the inhibition of PI3K activity leads to decreased glucose uptake and reduced lipid synthesis, impacting overall cellular metabolism . Additionally, this compound has been shown to interact with other metabolic enzymes, further influencing metabolic pathways and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is primarily transported into cells via active transport mechanisms, involving specific membrane transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in cell signaling and metabolism . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to organelles such as the mitochondria or nucleus, where it can exert its effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine typically involves the reaction of pyrazine derivatives with imidazole derivatives under specific conditions. One common method involves the use of Pd-PEPPSI Mes catalyst in a Buchwald–Hartwig amination reaction . The reaction conditions often include the use of cyclic and acyclic secondary amines, and the process is carried out in the presence of a base such as Cs2CO3 in DMSO .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Cs2CO3, NaOH.
Solvents: DMSO, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding N-oxides, while reduction could produce amine derivatives.
科学研究应用
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
相似化合物的比较
Similar Compounds
2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole: Similar in structure but contains a benzo[d]imidazole ring instead of an imidazole ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazine ring but differs in the additional pyrimidine ring.
Uniqueness
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine is unique due to its specific combination of pyrazine and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications.
属性
IUPAC Name |
2-(2-pyrazin-2-ylimidazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-1-5-14-6-4-13-9(14)8-7-11-2-3-12-8/h2-4,6-7H,1,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSWXYPMDAFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


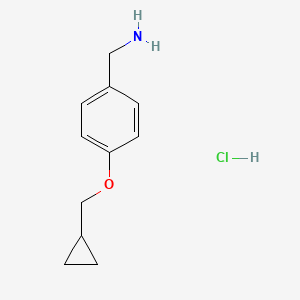

![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)

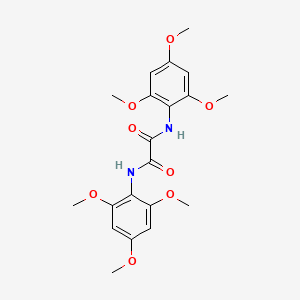
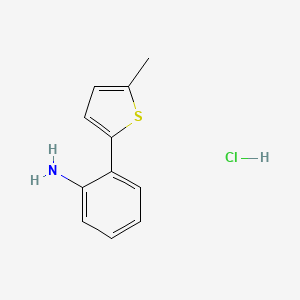
![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)
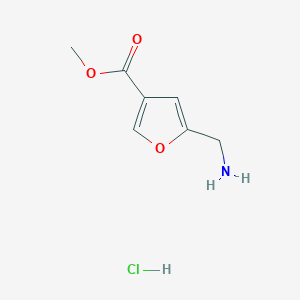
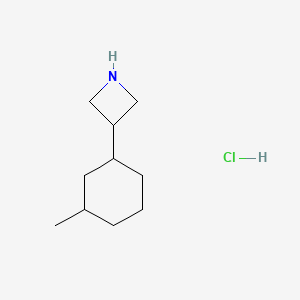
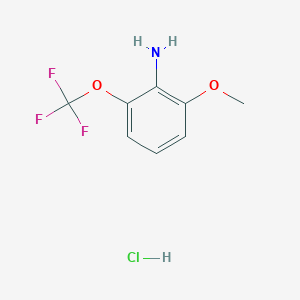
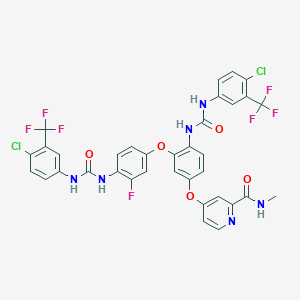
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole](/img/structure/B1435816.png)
